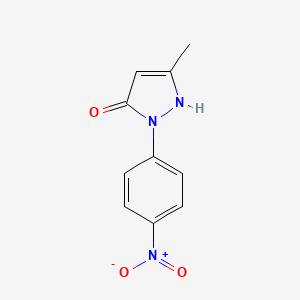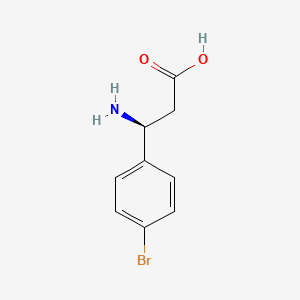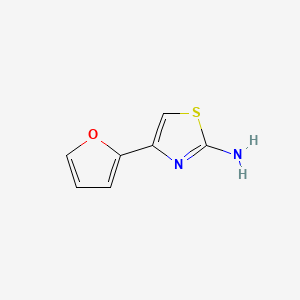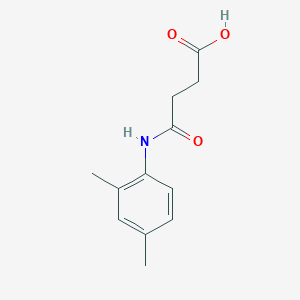![molecular formula C13H12N2O3S B1298803 Acide 4-oxo-4-[(4-phényl-1,3-thiazol-2-yl)amino]butanoïque CAS No. 71576-04-0](/img/structure/B1298803.png)
Acide 4-oxo-4-[(4-phényl-1,3-thiazol-2-yl)amino]butanoïque
Vue d'ensemble
Description
4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is a useful research compound. Its molecular formula is C13H12N2O3S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés thiazoliques ont été trouvés pour présenter une activité antimicrobienne. Par exemple, ils ont été utilisés dans la synthèse de composés qui ont montré des résultats antibactériens comparables à ceux de l'amoxicilline, un antibiotique couramment utilisé . Ils présentent également des propriétés antifongiques, certains conjugués synthétiques étant évalués contre des souches telles que T. harzianum et A. niger .
Activité anticancéreuse
Les dérivés thiazoliques ont également été utilisés dans le développement de médicaments anticancéreux . Ils constituent une caractéristique structurale importante dans une variété de produits naturels et de médicaments synthétiques, y compris ceux utilisés pour le traitement du cancer .
Activité antivirale
Les composés contenant des motifs thiazoliques ont montré une activité antivirale contre des virus comme le virus de la maladie de Newcastle . L'activité antivirale est presque comparable à celle du médicament antiviral commercial bien connu, la ribavirine .
Activité anti-Alzheimer
Les dérivés thiazoliques ont été trouvés pour avoir une activité anti-Alzheimer . Ils ont le potentiel d'activer ou d'arrêter les voies biochimiques et les enzymes ou de stimuler ou de bloquer les récepteurs dans les systèmes biologiques .
Activité antidiabétique
Les dérivés thiazoliques ont été trouvés pour avoir des propriétés antidiabétiques . Ils ont le potentiel d'influencer les voies biochimiques liées au diabète .
Activité anti-inflammatoire
Les dérivés thiazoliques ont été trouvés pour avoir des propriétés anti-inflammatoires . Ils ont été utilisés dans la synthèse de médicaments anti-inflammatoires .
Activité antioxydante
Les dérivés thiazoliques ont été trouvés pour avoir des propriétés antioxydantes . Ils ont le potentiel de neutraliser les radicaux libres nocifs dans l'organisme .
Applications industrielles
En plus de leurs utilisations médicinales, les dérivés thiazoliques ont également des applications industrielles. Ils ont été utilisés dans le domaine des photosensibilisateurs, de la vulcanisation du caoutchouc, des cristaux liquides, des capteurs, des crèmes solaires, des catalyseurs, des colorants, des pigments et des chromophores .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole compounds generally exhibit their effects through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Orientations Futures
Thiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new thiazole derivatives with improved pharmacological properties and lesser side effects .
Analyse Biochimique
Biochemical Properties
4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes, such as proteases, by binding to their active sites. The thiazole ring in 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By modulating these pathways, 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. The thiazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in these binding interactions. Additionally, 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature. Long-term studies have shown that prolonged exposure to 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response without significant toxicity .
Metabolic Pathways
4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in tissues. The localization and accumulation of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can influence its biological activity and therapeutic potential .
Propriétés
IUPAC Name |
4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUMSHBCQCDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992131 | |
| Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71576-04-0 | |
| Record name | Butanoic acid, 4-oxo-4-((4-phenyl-2-thiazolyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)






![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)






